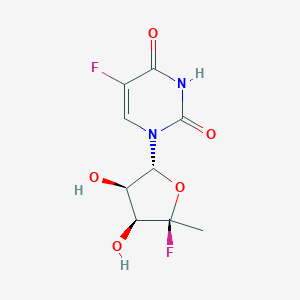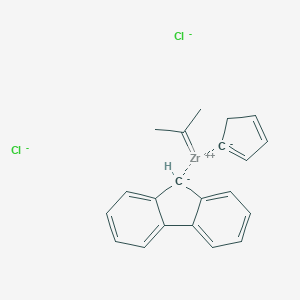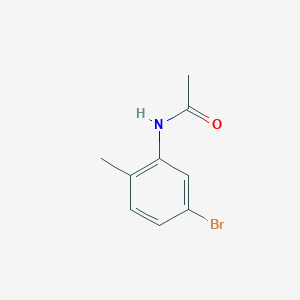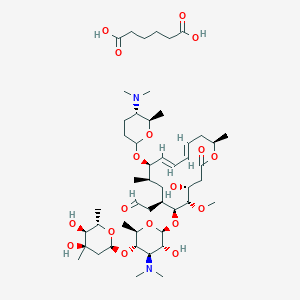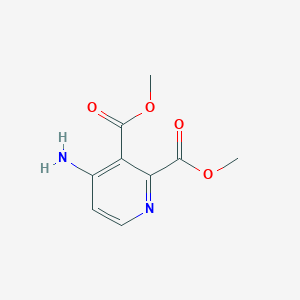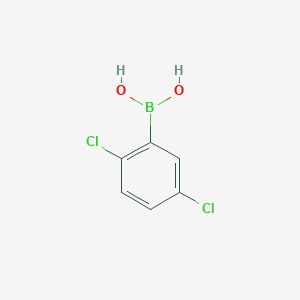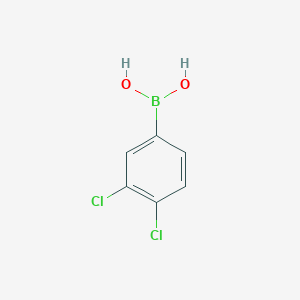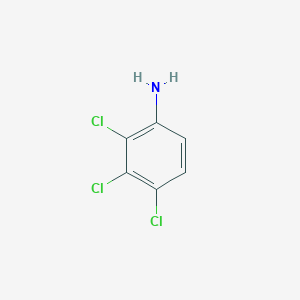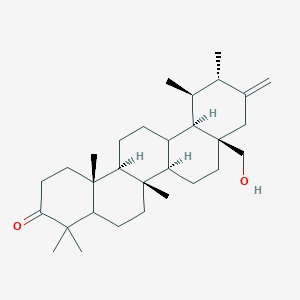
Tamarixone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tamarixone is a natural compound found in the Tamarix plant species. It has gained significant attention in recent years due to its potential therapeutic applications in various fields, including medicine, agriculture, and cosmetics.
Mecanismo De Acción
The mechanism of action of Tamarixone is not fully understood, but it is believed to be due to its ability to modulate various signaling pathways in cells. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cancer. It also activates the Nrf2/ARE pathway, which is responsible for the antioxidant defense system in cells.
Biochemical and Physiological Effects
Tamarixone has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in cancer cells. It also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been shown to have antioxidant effects by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Tamarixone in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. It also has a broad range of therapeutic applications, making it a versatile compound to study. However, one limitation is its low solubility in water, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for Tamarixone research. One area of interest is its potential use as a natural pesticide and plant growth regulator in agriculture. Another area of interest is its potential use as an anti-aging agent and skin whitening agent in cosmetics. In medicine, future research could focus on its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress.
Conclusion
In conclusion, Tamarixone is a natural compound found in the Tamarix plant species that has gained significant attention in recent years due to its potential therapeutic applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties, as well as its potential use in agriculture and cosmetics. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
Tamarixone is extracted from the Tamarix species using various techniques such as steam distillation, Soxhlet extraction, and supercritical fluid extraction. The yield of Tamarixone varies depending on the extraction method used. The most efficient method is supercritical fluid extraction, which yields up to 5.0% of Tamarixone.
Aplicaciones Científicas De Investigación
Tamarixone has been studied for its therapeutic properties in various fields of research. In medicine, it has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been studied for its potential use as a natural pesticide and plant growth regulator. In cosmetics, it has been studied for its potential use as an anti-aging agent and skin whitening agent.
Propiedades
Número CAS |
119708-40-6 |
|---|---|
Nombre del producto |
Tamarixone |
Fórmula molecular |
C30H48O2 |
Peso molecular |
440.7 g/mol |
Nombre IUPAC |
(6aS,6bR,8aR,11S,12S,12aR,14aS,14bR)-8a-(hydroxymethyl)-4,4,6a,11,12,14b-hexamethyl-10-methylidene-1,2,4a,5,6,6a,6b,7,8,9,11,12,12a,13,14,14a-hexadecahydropicen-3-one |
InChI |
InChI=1S/C30H48O2/c1-18-16-30(17-31)15-10-22-21(26(30)20(3)19(18)2)8-9-24-28(22,6)13-11-23-27(4,5)25(32)12-14-29(23,24)7/h19-24,26,31H,1,8-17H2,2-7H3/t19-,20+,21?,22-,23?,24+,26-,28+,29+,30+/m1/s1 |
Clave InChI |
SKTKWKQBCTYFMA-LOMYOCKRSA-N |
SMILES isomérico |
C[C@H]1[C@@H](C(=C)C[C@]2([C@H]1C3CC[C@H]4[C@]([C@@H]3CC2)(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)CO)C |
SMILES |
CC1C(C(=C)CC2(C1C3CCC4C(C3CC2)(CCC5C4(CCC(=O)C5(C)C)C)C)CO)C |
SMILES canónico |
CC1C(C(=C)CC2(C1C3CCC4C(C3CC2)(CCC5C4(CCC(=O)C5(C)C)C)C)CO)C |
Sinónimos |
tamarixone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,1'-Biphenyl]-4-pentanol](/img/structure/B50261.png)
